"Ethyl 5-ethyl-1,3-oxazole-4-carboxylate" CAS number and identification
"Ethyl 5-ethyl-1,3-oxazole-4-carboxylate" CAS number and identification
Disclaimer: The compound "Ethyl 5-ethyl-1,3-oxazole-4-carboxylate" is not readily found in major chemical databases under this specific name, and a corresponding CAS number could not be definitively assigned based on the conducted searches. Therefore, this technical guide is constructed based on a hypothesized structure and predicted data derived from established principles of organic chemistry and spectroscopy. The information presented herein is intended for research and development purposes and should be used as a theoretical framework.
Introduction
Substituted oxazoles are a class of five-membered heterocyclic compounds that hold significant importance in the fields of medicinal chemistry and materials science. The oxazole scaffold is a key structural motif in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Ethyl 5-ethyl-1,3-oxazole-4-carboxylate, as a polysubstituted oxazole, represents a potentially valuable building block for the synthesis of more complex molecular architectures. Its ester and ethyl functionalities offer sites for further chemical modification, making it an attractive target for library synthesis in drug discovery programs.
This guide provides a comprehensive overview of the hypothesized compound Ethyl 5-ethyl-1,3-oxazole-4-carboxylate, including a plausible synthetic route, predicted physicochemical and spectroscopic properties for its identification, and a discussion of its potential applications in research and development.
Molecular Structure and Physicochemical Properties
The proposed structure for Ethyl 5-ethyl-1,3-oxazole-4-carboxylate is presented below:
Structure:
Based on this structure, the following physicochemical properties are predicted:
| Property | Predicted Value |
| Molecular Formula | C₈H₁₁NO₃ |
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | Ethyl 5-ethyl-1,3-oxazole-4-carboxylate |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) and sparingly soluble in water. |
| LogP (octanol/water) | Estimated to be in the range of 1.5 - 2.5 |
Proposed Synthesis: The Robinson-Gabriel Synthesis
A robust and widely applicable method for the synthesis of 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis. This method involves the cyclization of a 2-acylamino-β-ketoester using a dehydrating agent. For the synthesis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate, a plausible precursor would be ethyl 2-formamido-3-oxopentanoate.
Experimental Protocol: Synthesis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
Step 1: Synthesis of Ethyl 2-amino-3-oxopentanoate This intermediate can be synthesized via the Claisen condensation of ethyl propionate and ethyl N-formylglycinate (a protected glycine).
Step 2: N-Formylation of Ethyl 2-amino-3-oxopentanoate The resulting aminoketoester is then formylated to yield ethyl 2-formamido-3-oxopentanoate.
Step 3: Cyclization to Ethyl 5-ethyl-1,3-oxazole-4-carboxylate The 2-formamido-3-oxopentanoate is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.
Detailed Procedure for Step 3:
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To a solution of ethyl 2-formamido-3-oxopentanoate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride (1.5 equivalents) dropwise at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction by pouring it into ice-cold water.
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Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford Ethyl 5-ethyl-1,3-oxazole-4-carboxylate.
Synthesis Workflow Diagram
Caption: Proposed synthesis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate.
Identification and Characterization: Predicted Spectroscopic Data
The following spectroscopic data are predicted for the structure of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate and would be crucial for its identification and characterization.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
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δ 8.0-8.2 ppm (s, 1H): This singlet would correspond to the proton at the C2 position of the oxazole ring.
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δ 4.2-4.4 ppm (q, 2H): A quartet corresponding to the -OCH₂- protons of the ethyl ester group.
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δ 2.7-2.9 ppm (q, 2H): A quartet corresponding to the -CH₂- protons of the ethyl group at the C5 position.
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δ 1.3-1.5 ppm (t, 3H): A triplet corresponding to the -CH₃ protons of the ethyl ester group.
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δ 1.2-1.4 ppm (t, 3H): A triplet corresponding to the -CH₃ protons of the ethyl group at the C5 position.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
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δ ~162 ppm: Carbonyl carbon of the ester group.
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δ ~158 ppm: C5 carbon of the oxazole ring.
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δ ~150 ppm: C2 carbon of the oxazole ring.
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δ ~135 ppm: C4 carbon of the oxazole ring.
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δ ~61 ppm: -OCH₂- carbon of the ethyl ester group.
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δ ~22 ppm: -CH₂- carbon of the ethyl group at C5.
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δ ~14 ppm: -CH₃ carbon of the ethyl ester group.
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δ ~11 ppm: -CH₃ carbon of the ethyl group at C5.
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~2980 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1620 | C=N stretch (oxazole ring) |
| ~1570 | C=C stretch (oxazole ring) |
| ~1100-1300 | C-O stretch (ester and ether-like in ring) |
Mass Spectrometry (MS)
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Expected Molecular Ion (M⁺): m/z = 169.07
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Major Fragmentation Pathways:
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Loss of the ethoxy group (-OCH₂CH₃) from the ester: [M - 45]⁺
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Loss of the ethyl group (-CH₂CH₃) from the C5 position: [M - 29]⁺
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Further fragmentation of the oxazole ring.
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Potential Applications in Research and Drug Development
Substituted oxazole carboxylates are valuable intermediates in organic synthesis, particularly in the construction of more complex heterocyclic systems.
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Scaffold for Bioactive Molecules: The oxazole ring is a common feature in many biologically active compounds. Ethyl 5-ethyl-1,3-oxazole-4-carboxylate could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.
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Fragment-Based Drug Discovery: This molecule could be used in fragment-based screening to identify new lead compounds for various biological targets. Its relatively small size and functional group handles make it an ideal candidate for such approaches.
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Materials Science: Oxazole-containing polymers have been investigated for their thermal stability and optical properties. This compound could potentially be used as a monomer or a precursor to monomers for the synthesis of novel polymers.
Conclusion
While "Ethyl 5-ethyl-1,3-oxazole-4-carboxylate" does not appear to be a commercially available or extensively documented compound, its synthesis is theoretically straightforward via established methods such as the Robinson-Gabriel synthesis. The predicted spectroscopic data provides a clear roadmap for its identification and characterization. The structural features of this molecule, namely the substituted oxazole core and the reactive ester functionality, suggest its potential as a versatile building block in medicinal chemistry and materials science. Further research into the synthesis and properties of this and related compounds could lead to the discovery of novel molecules with valuable applications.
References
-
Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate - PubChem. National Center for Biotechnology Information. [Link]
-
Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Oxazole-4-carboxylic acid ethyl ester - Chem-Impex. Chem-Impex International. [Link]
-
ethyl 5-phenyl-1,3-oxazole-4-carboxylate - ChemSynthesis. ChemSynthesis. [Link]
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. MDPI. [Link]
-
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC - NIH. National Institutes of Health. [Link]
-
ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate - 53064-41-8, C9H13NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. National Institutes of Health. [Link]
-
(PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates - ResearchGate. ResearchGate. [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. ResearchGate. [Link]
-
Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate | C13H13NO3 | CID 776519 - PubChem. National Center for Biotechnology Information. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. National Institutes of Health. [Link]
-
Ethyl 5-methyl-3-phenyl-isoxazole-4-carboxyl-ate - PubMed. National Center for Biotechnology Information. [Link]
-
ethyl oxazole-5-carboxylate - Stenutz. Stenutz. [Link]
